molecular formula C11H8BrNO2 B1439113 6-Bromo-4-Methylquinoline-3-carboxylic acid CAS No. 1095010-36-8

6-Bromo-4-Methylquinoline-3-carboxylic acid

Cat. No.: B1439113
CAS No.: 1095010-36-8
M. Wt: 266.09 g/mol
InChI Key: JWZOKLNGXQIFLK-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinoline-3-carboxylic acid (CAS 1095010-36-8) is a high-purity quinoline-based building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel tubulin polymerization inhibitors that target the colchicine-binding site . Molecular docking studies have demonstrated that the rigid quinoline scaffold can act as a effective cis-restricted bioisostere, with the ring nitrogen acting as a hydrogen bond acceptor to facilitate interactions with the α-subunit of tubulin, similar to established compounds like Combretastatin A-4 (CA-4) . This chemical is particularly valuable for constructing 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives, a class of compounds that have shown remarkable anti-proliferative activities against various human cancer cell lines, including Huh7, MCF-7, and SGC-7901 . Researchers utilize this bromo- and carboxylic acid-functionalized intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diverse aryl groups at the 6-position, enabling extensive structure-activity relationship (SAR) studies . The product is provided with a purity of ≥98% . It should be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-4-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOKLNGXQIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653673
Record name 6-Bromo-4-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-36-8
Record name 6-Bromo-4-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1095010-36-8
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Preparation Methods

Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate

  • Reactants: 4-Bromoaniline and ethyl propiolate.
  • Conditions: Reaction in methanol under nitrogen or inert atmosphere, heated to 30–50 °C.
  • Outcome: Formation of 3-(4-bromoanilino)ethyl acrylate by nucleophilic addition.
  • Notes: Stirring and inert atmosphere are critical to prevent side reactions.

Step 2: Cyclization to 6-Bromoquinoline-4(1H)-one

  • Reactants: Crude 3-(4-bromoanilino)ethyl acrylate dissolved in diphenyl ether.
  • Conditions: Heated at 200–220 °C for approximately 2 hours.
  • Workup: Cooling, precipitation with petroleum ether, filtration, washing with ethyl acetate.
  • Yield: Approximately 79.5%.
  • Description: High-temperature cyclization leads to quinoline ring closure forming 6-bromoquinoline-4(1H)-one.

Step 3: Conversion to 6-Bromo-4-Chloroquinoline

  • Reactants: 6-Bromoquinoline-4(1H)-one, phosphorus trichloride, and toluene.
  • Conditions: Reflux under nitrogen atmosphere for 2 hours.
  • Workup: Cooling, precipitation with ether, filtration.
  • Yield: Approximately 91.5%.
  • Purpose: Chlorination at the 4-position to form the chloroquinoline intermediate.

Step 4: Introduction of Carboxylic Acid Group

  • The 6-bromoquinoline intermediate can be further functionalized via lithiation and carboxylation:
    • Lithiation: Treatment with n-butyllithium at low temperature (−78 °C).
    • Carboxylation: Introduction of carbon dioxide gas (dry ice) to form the carboxylate.
    • Acidification: Addition of dilute hydrochloric acid to precipitate the carboxylic acid.
  • Yield: Variable, generally moderate to good depending on conditions.

Alternative Synthetic Routes and Cyclocondensation Methods

Another method involves cyclocondensation of substituted anilines with diethyl acetylsuccinate derivatives in the presence of phosphorus pentoxide (P2O5), followed by high-temperature cyclization in diphenyl ether and hydrolysis to yield quinolone-3-acetic acids, including brominated and methylated variants.

  • Cyclocondensation: Substituted arylamines react with diethyl acetylsuccinate overnight at room temperature.
  • Cyclization: Heating with diphenyl ether at 250 °C.
  • Hydrolysis: In situ hydrolysis with aqueous sodium hydroxide and acidification.
  • Advantages: Simple, easy to handle, and yields quinolone-3-acetic acids with good purity.
  • Characterization: Confirmed by IR, NMR, and mass spectrometry.

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Conditions Yield (%) Key Notes
1 4-Bromoaniline + Ethyl Propiolate Methanol, 30–50 °C, inert gas Not specified Formation of 3-(4-bromoanilino)ethyl acrylate
2 3-(4-Bromoanilino)ethyl acrylate Diphenyl ether, 200–220 °C ~79.5 Cyclization to 6-bromoquinoline-4(1H)-one
3 6-Bromoquinoline-4(1H)-one + PCl3 + Toluene Reflux, 2 h ~91.5 Chlorination to 6-bromo-4-chloroquinoline
4 6-Bromoquinoline derivative + n-BuLi + CO2 −78 °C to RT 60–70 approx. Lithiation and carboxylation to acid
Alt.1 Substituted anilines + diethyl acetylsuccinate Room temp overnight + 250 °C 30–40 Cyclocondensation and hydrolysis to quinolone acids

Research Findings and Analytical Data

  • Yields: The described methods improve yields significantly over older protocols, reaching up to 70–90% in key steps.
  • Purity: Products typically exhibit high purity (>90%) confirmed by chromatographic and spectroscopic methods.
  • Spectroscopic Characterization:
    • IR: Characteristic carbonyl stretches at 1700–1650 cm⁻¹ for lactone/carboxylic acid groups.
    • NMR: Distinct methyl singlets at ~2.3 ppm; aromatic protons with coupling constants confirming substitution patterns.
    • Mass Spectrometry: Molecular ion peaks consistent with brominated quinoline carboxylic acid structures.
  • Environmental and Industrial Suitability: The methods emphasize ease of operation, environmental friendliness, and scalability for industrial production.

Scientific Research Applications

Pharmaceutical Synthesis

6-Bromo-4-methylquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antibacterial and antifungal agents. For instance, studies have indicated that modifications of quinoline derivatives can enhance their biological activity against resistant strains of bacteria .

Material Science

In material science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of quinoline derivatives into polymer matrices has been shown to improve the electronic properties and stability of these materials, making them suitable for advanced electronic applications .

Analytical Chemistry

This compound is employed in analytical chemistry as a reagent for the detection of metal ions. Its ability to form stable complexes with transition metals allows it to be used in spectrophotometric analysis, aiding in environmental monitoring and quality control processes .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as a scaffold for new antibiotic agents .

Case Study 2: OLED Development

Research conducted by a team at the University of Science and Technology evaluated the use of this compound in OLEDs. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials, highlighting its role in next-generation display technologies .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drug developmentEnhanced antibacterial properties
Material ScienceComponent in OLEDs and OPVsImproved electronic properties
Analytical ChemistryReagent for metal ion detectionEffective in spectrophotometric analysis

Mechanism of Action

The mechanism of action of 6-Bromo-4-Methylquinoline-3-carboxylic acid involves its interaction with molecular targets through its quinoline core. This core can intercalate with DNA, inhibit enzymes, or interact with receptors, affecting various biological pathways . The bromine atom enhances its reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents, molecular properties, and applications among 6-Bromo-4-Methylquinoline-3-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (6), CH₃ (4), COOH (3) C₁₁H₈BrNO₂ 266.09 Intermediate for drug synthesis; bromine enables cross-coupling -
6-Bromo-4-methoxyquinoline-3-carboxylic acid Br (6), OCH₃ (4), COOH (3) C₁₁H₈BrNO₃ 282.09 High-yield synthesis (94%); PI3K/mTOR dual inhibitor for cancer
6-Bromo-3-Methyl-2-Phenylquinoline-4-carboxylic acid Br (6), CH₃ (3), Ph (2), COOH (4) C₁₇H₁₂BrNO₂ 334.19 Enhanced lipophilicity due to phenyl group
6-Bromo-4-hydroxyquinoline-3-carboxylic acid Br (6), OH (4), COOH (3) C₁₀H₆BrNO₃ 268.06 Higher acidity (pKa ~3.2); potential for metal chelation
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (8), OH (4), CF₃ (6), COOH (3) C₁₁H₅BrF₃NO₃ 336.06 Electron-withdrawing CF₃ group enhances stability; used in optoelectronics
6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Br (6), Cl (7), C₂H₅ (1), COOH (3) C₁₂H₉BrClNO₃ 330.56 Antibacterial quinolone analog; ethyl group improves pharmacokinetics

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Methoxy vs. Hydroxy Group at Position 4: The hydroxyl variant exhibits higher acidity (pKa ~3.2) due to the ionizable -OH group, making it suitable for metal coordination or pH-dependent applications .

Impact of Halogen and Electron-Withdrawing Groups: Bromine at position 6 is a common feature, enabling Suzuki or Ullmann cross-coupling reactions for further derivatization . The trifluoromethyl (CF₃) group in 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid introduces strong electron-withdrawing effects, stabilizing the molecule and altering its electronic properties for materials science applications .

Biological Activity: The 4-methoxy derivative (C₁₁H₈BrNO₃) has demonstrated dual PI3K/mTOR inhibition, highlighting the role of substituents in modulating kinase affinity . Quinolones with chloro and ethyl groups (e.g., C₁₂H₉BrClNO₃) are associated with antibacterial activity, suggesting that halogen diversity and alkyl chains influence microbial target engagement .

Biological Activity

6-Bromo-4-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes a bromine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups are crucial for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

The molecular formula of this compound is C11H8BrNO3C_{11}H_{8}BrNO_{3} with a molecular weight of approximately 282.09 g/mol. The presence of the bromine atom and the carboxylic acid group contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), demonstrating inhibition in both replicating and non-replicating states. The compound's mechanism involves interference with DNA gyrase, an essential enzyme for bacterial DNA replication, which is crucial for its antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Quinoline derivatives are known to possess cytotoxic effects against several cancer cell lines. In vitro studies have shown that modifications in the quinoline structure can enhance cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors within microbial and cancerous cells. It interacts with active sites of enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-4-methylquinoline-3-carboxylic acid Chlorine instead of BromineDifferent halogen may alter biological activity
8-Methylquinoline-3-carboxylic acid Lacks carboxylic acid groupSimpler structure; potentially less reactive
5-Bromoquinoline Bromine at position 5Different position may affect pharmacodynamics

This table illustrates how variations in halogen substitution and functional groups influence the biological activity of quinoline derivatives.

Case Studies

  • Antimycobacterial Activity : In a study assessing various quinoline carboxylic acids against Mtb, compounds structurally related to this compound were tested for their Minimum Inhibitory Concentration (MIC). Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard treatments .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The study found that this compound displayed notable cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as an anticancer agent .

Q & A

Q. How can researchers address discrepancies in reported synthetic yields?

  • Factors : Impurity of starting materials (e.g., methyl ester precursors) or residual water in NaOH solutions. Use Karl Fischer titration to ensure anhydrous conditions .
  • Reproducibility : Publish detailed reaction logs, including exact stoichiometry and equipment calibration data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-Methylquinoline-3-carboxylic acid
Reactant of Route 2
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6-Bromo-4-Methylquinoline-3-carboxylic acid

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